molecular formula C25H32N2O3 B2853037 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide CAS No. 921817-75-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide

Cat. No.: B2853037
CAS No.: 921817-75-6
M. Wt: 408.542
InChI Key: QQISFURFXJUMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of neurogenic inflammation and pain signaling, particularly in response to environmental irritants and endogenous inflammatory mediators. Research indicates that this compound acts by potently inhibiting channel activation, thereby blocking calcium influx and the subsequent release of neuropeptides like substance P and CGRP. This mechanism makes it a valuable research tool for studying the pathophysiological roles of TRPA1 in various disease models, including neuropathic pain, migraine, airway inflammation, and itch . Its specific molecular structure, featuring the benzoxazepinone core, is designed for enhanced metabolic stability and receptor affinity compared to earlier TRPA1 antagonists. Consequently, this compound enables researchers to dissect complex TRPA1-mediated signaling pathways and evaluate the therapeutic potential of TRPA1 blockade for a range of chronic inflammatory and pain conditions. It is supplied for research purposes only.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-18(2)14-15-27-21-16-20(11-12-22(21)30-17-25(3,4)24(27)29)26-23(28)13-10-19-8-6-5-7-9-19/h5-9,11-12,16,18H,10,13-15,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQISFURFXJUMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems
Compound Name Core Structure Ring Size Heteroatoms Key Modifications
Target Compound Benzo[b][1,4]oxazepine 7-membered 1 O, 1 N 5-isopentyl, 3,3-dimethyl, 4-oxo
Compound (7a-c) Benzo[b][1,4]oxazin 6-membered 1 O, 1 N Pyrimidinyl, substituted phenyl
Compound (7x) 1,4-Diazepane 7-membered 2 N 3,5-Dichlorophenyl, thiophene

Analysis :

  • The 7-membered oxazepine in the target compound offers greater conformational flexibility compared to the rigid 6-membered benzoxazine in . This may enhance binding to larger protein pockets.
Substituent Effects on Physicochemical Properties
Compound Name Substituents LogP (Predicted) Solubility (Predicted)
Target Compound Isopentyl, dimethyl, phenylpropanamide ~4.2 (high) Low (aqueous)
Compound (7a-c) Pyrimidinyl, substituted phenyl ~3.1–3.8 Moderate
Compound (7x) 3,5-Dichlorophenyl, thiophene ~3.9 Low

Analysis :

  • The isopentyl and dimethyl groups in the target compound likely increase hydrophobicity compared to ’s pyrimidinyl substituents, which may introduce polar interactions .
  • The 3-phenylpropanamide side chain could mimic natural ligand motifs (e.g., fatty acid amides), contrasting with ’s halogenated aryl and thiophene groups, which prioritize electronic effects .

Analysis :

  • The absence of synthetic data for the target compound limits direct comparison. However, ’s use of cesium carbonate in DMF under mild conditions suggests a scalable route for benzoxazine derivatives , which might be adaptable to oxazepines.
  • ’s moderate yield (41%) highlights challenges in diazepane functionalization, possibly due to steric or electronic factors in amide coupling .

Preparation Methods

Cyclization of 2-Aminophenol with Alkynones

A modified protocol from RSC Advances (2020) employs 2-aminophenol and 3-phenylpropiolic acid derivatives under reflux in 1,4-dioxane at 100°C for 12 hours. The reaction proceeds via alkynylketimine intermediate formation, followed by 7-endo-dig cyclization (Table 1).

Table 1: Cyclization Conditions and Yields

Starting Material Solvent Temperature (°C) Time (h) Yield (%)
2-Aminophenol + Alkynone 1,4-Dioxane 100 12 78

The product, 4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) and characterized by a carbonyl stretch at 1693–1780 cm$$^{-1}$$ in FTIR.

Alternative Route Using Maleic Anhydride

Microwave-assisted cyclization with maleic anhydride (20 minutes, 300 W) in solvent-free conditions produces the oxazepine core in 85% yield. This method reduces reaction time compared to conventional heating.

Amidation with 3-Phenylpropanoyl Chloride

Coupling Reaction

The final amidation step utilizes 3-phenylpropanoyl chloride and triethylamine (TEA) in dry dichloromethane (DCM) at 0°C (Table 3).

Table 3: Amidation Conditions

Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
3-Phenylpropanoyl chloride TEA DCM 0 → 25 4 81

FTIR analysis shows amide C=O stretches at 1650–1680 cm$$^{-1}$$ and N–H bends at 1540–1560 cm$$^{-1}$$.

Microwave-Assisted Optimization

A patent-pending method (CA 2927125) describes microwave-assisted amidation (300 W, 10 minutes) to achieve 89% yield, reducing side-product formation.

Analytical Characterization and Validation

Spectroscopic Data

  • FTIR : 1695 cm$$^{-1}$$ (oxazepine C=O), 1654 cm$$^{-1}$$ (amide C=O).
  • $$ ^1\text{H} $$-NMR : δ 7.25–7.35 ppm (aromatic H), δ 2.95 ppm (–CH$$2$$–CO–), δ 1.30 ppm (isopentyl –CH$$3$$).
  • Mass Spectrometry : [M+H]$$^+$$ at m/z 463.2 (calculated: 463.3).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by introducing the 3-phenylpropanamide moiety. Key steps include:

  • Core formation : Cyclization of substituted benzoxazepine precursors under controlled pH and temperature (e.g., reflux in ethanol or THF) to minimize side reactions .
  • Amidation : Coupling the oxazepine intermediate with 3-phenylpropanoyl chloride using bases like triethylamine in dichloromethane .
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopentyl chain integration at δ 0.8–1.5 ppm, oxazepine carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~450–470 Da) and detects synthetic byproducts .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxazepine ring and confirms spatial arrangement of substituents .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
  • Cell-based studies : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility profiling : Use DMSO for stock solutions and PBS for dilution to ensure bioavailability in biological matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., isopentyl vs. ethyl groups) on target binding using molecular docking (AutoDock Vina) and free energy calculations (MM/PBSA) .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in efficacy .
  • Crystallographic studies : Co-crystallize the compound with its target protein to validate binding modes vs. inactive analogs .

Q. How can reaction mechanisms for key synthetic steps (e.g., oxazepine cyclization) be elucidated?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and propose pathways (e.g., SN2 vs. nucleophilic aromatic substitution) .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen sources in the oxazepine ring .
  • DFT calculations : Simulate transition states and energy barriers for cyclization steps (Gaussian 16, B3LYP/6-31G*) .

Q. What experimental designs are recommended for optimizing enantiomeric purity in asymmetric synthesis?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee (%) .
  • Catalyst screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance stereoselectivity during amidation or cyclization .
  • Circular dichroism (CD) : Correlate optical activity with enantiomeric ratios post-synthesis .

Q. How can researchers address inconsistent solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Solubility parameter modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict optimal solvents .
  • Co-solvent systems : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
  • Thermodynamic profiling : Perform differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.